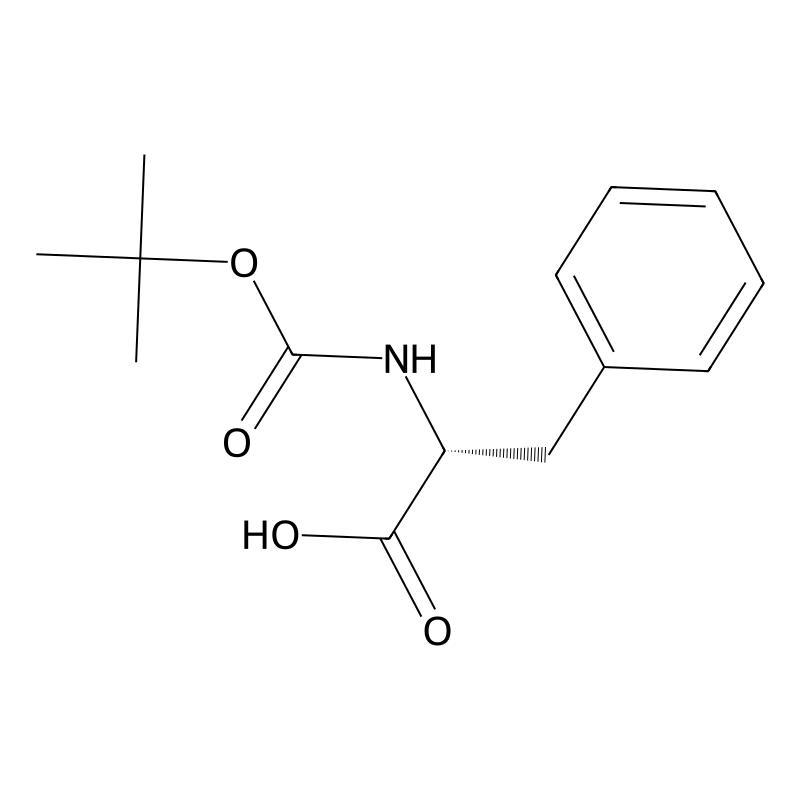

Boc-D-Phe-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Role in Peptide Synthesis

- Chain Elongation: Boc-D-phenylalanine serves as a valuable building block for incorporating D-phenylalanine into peptides. The Boc group protects the N-terminus of the amino acid, allowing it to react with the C-terminus of another amino acid to form a peptide bond.

- Stereoisomer Control: The use of D-phenylalanine is crucial for the creation of peptides with specific chirality. Peptides in nature are composed of L-amino acids; however, incorporating D-amino acids can introduce unique properties, such as increased stability or altered biological activity.

Applications in Research

- Development of Therapeutic Peptides: Boc-D-phenylalanine can be used to synthesize peptide drugs with improved potency, selectivity, and resistance to degradation. Researchers are exploring its potential in developing treatments for various diseases, including cancer, Alzheimer's disease, and autoimmune disorders.

- Study of Protein-Protein Interactions: Peptides containing D-phenylalanine can be employed as probes to investigate protein-protein interactions. These interactions are essential for many biological processes, and understanding them is crucial for developing new drugs.

- Design of Functional Materials: Peptides incorporating Boc-D-phenylalanine can be engineered to self-assemble into specific nanostructures with unique properties. These materials have potential applications in drug delivery, tissue engineering, and biosensors.

Boc-D-phenylalanine, also known as N-alpha-t-Butyloxycarbonyl-D-phenylalanine, is a derivative of the amino acid phenylalanine. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group at the alpha-amino position. This compound is commonly used in peptide synthesis due to its stability and ability to protect the amino group during reactions. Boc-D-phenylalanine appears as a white or off-white powder and has a melting point of approximately 80-90°C .

- Flammability: Not readily flammable.

- Skin and Eye Irritation: May cause mild skin or eye irritation upon contact.

- Respiratory Irritation: Dust or aerosols may irritate the respiratory system.

- Carcinogenicity: No known carcinogenicity data available.

- General Precautions: Standard laboratory safety practices should be followed when handling Boc-D-phenylalanine, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

- Deprotection Reactions: The Boc group can be removed using acidic conditions (e.g., trifluoroacetic acid) to yield D-phenylalanine.

- Coupling Reactions: Boc-D-phenylalanine can be coupled with other amino acids using coupling agents like carbodiimides to form peptides.

- C-H Activation: It can also be involved in C-H activation reactions, which are significant in organic synthesis .

The synthesis of Boc-D-phenylalanine typically involves:

- Starting Material: D-phenylalanine is used as the starting material.

- Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

- Purification: The product is purified through recrystallization or chromatography to obtain high purity levels.

This method allows for the efficient production of Boc-D-phenylalanine suitable for further applications in peptide synthesis .

Interaction studies involving Boc-D-phenylalanine often focus on its role within peptide structures. Research has indicated that peptides containing D-amino acids, such as Boc-D-phenylalanine, can exhibit enhanced stability against enzymatic degradation compared to their L-counterparts. This characteristic makes them valuable in drug design and development, especially for therapeutic peptides intended for oral administration or prolonged activity in vivo .

When comparing Boc-D-phenylalanine with similar compounds, several noteworthy derivatives emerge:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Boc-L-phenylalanine | L-isomer | Commonly used in standard peptide synthesis |

| Fmoc-D-phenylalanine | Fmoc-protected D-amino acid | Offers different protection chemistry for synthesis |

| Ac-D-phenylalanine | Acetylated D-amino acid | Used for specific applications requiring acetylation |

Boc-D-phenylalanine stands out due to its stability during peptide synthesis and its ability to protect the amino group effectively while allowing for subsequent reactions that are crucial for building complex peptide structures .

Molecular Structure and Physical Properties

tert-Butyloxycarbonyl-D-phenylalanine exhibits a well-defined molecular architecture characterized by the presence of a bulky tert-butyloxycarbonyl protecting group attached to the alpha-amino nitrogen of D-phenylalanine. The compound possesses a molecular formula of C14H19NO4 and a molecular weight of 265.30 g/mol, as confirmed through multiple analytical techniques. The systematic International Union of Pure and Applied Chemistry name for this compound is (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid, reflecting its R-configuration at the alpha-carbon center.

The structural integrity of tert-butyloxycarbonyl-D-phenylalanine is further characterized by specific stereochemical descriptors, including an optical activity measurement of [α]20/D −25±1° when measured at a concentration of 1% in ethanol. This optical rotation value provides definitive confirmation of the D-configuration of the phenylalanine residue within the protected derivative. The compound demonstrates excellent purity characteristics, with commercial preparations typically achieving greater than 99.0% purity when assessed by thin-layer chromatography analysis of enantiomeric content.

Chemical Reactivity and Stability Profile

The tert-butyloxycarbonyl protecting group confers remarkable stability to the amino acid derivative under basic and neutral conditions, while remaining selectively cleavable under controlled acidic environments. This acid-labile characteristic represents a cornerstone of the protecting group strategy, enabling selective deprotection without compromising other functional groups present in the growing peptide chain. The mechanism of deprotection involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation, ultimately resulting in decarboxylation to regenerate the free amino group.

The deprotection process can be accomplished using various acidic reagents, with trifluoroacetic acid in dichloromethane representing one of the most commonly employed methods. Alternative deprotection protocols include treatment with hydrogen chloride in methanol or the use of concentrated hydrochloric acid in aqueous systems. The reaction typically proceeds rapidly at room temperature, making it highly compatible with automated synthesis protocols.

Importantly, the presence of the phenyl ring in the side chain of tert-butyloxycarbonyl-D-phenylalanine introduces additional considerations regarding chemical stability. The aromatic system can participate in electrophilic aromatic substitution reactions under strongly acidic conditions, necessitating careful selection of deprotection reagents and reaction conditions. Scavenger molecules such as anisole or thioanisole are frequently employed to capture reactive tert-butyl cations and prevent unwanted alkylation of the aromatic ring system.

The synthesis of N-tert-butoxycarbonyl-D-phenylalanine (Boc-D-Phe-OH) represents a fundamental transformation in amino acid protection chemistry [1]. The N-tert-butoxycarbonylation reaction involves the selective protection of the amino group in D-phenylalanine through the formation of a carbamate linkage [10]. This protection strategy is essential for peptide synthesis applications where the amino functionality must be rendered unreactive during subsequent chemical transformations [2].

The general mechanism proceeds through nucleophilic attack of the amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butoxide and carbon dioxide [14]. The reaction is facilitated by the electron-donating properties of the tert-butyl groups, which stabilize the leaving group and promote the formation of the desired carbamate product [10]. The stereochemical integrity of the D-phenylalanine center is preserved throughout the transformation, ensuring that no racemization occurs under typical reaction conditions [8].

Guanidine Hydrochloride-Mediated Synthesis

The guanidine hydrochloride-mediated approach represents an innovative methodology for the N-tert-butoxycarbonylation of D-phenylalanine [7]. This method employs guanidine hydrochloride as a basic catalyst to promote the reaction between D-phenylalanine and di-tert-butyl dicarbonate [7]. The mechanism involves the formation of a guanidinium ion pair that activates the amino acid substrate toward nucleophilic attack on the dicarbonate reagent [7].

The reaction proceeds optimally at temperatures between 35-40°C in ethanol solvent, requiring approximately 6.5 hours for completion [7]. Under these conditions, the method achieves excellent yields of 93% with minimal side product formation [7]. The guanidine hydrochloride catalyst functions by increasing the nucleophilicity of the amino group through hydrogen bonding interactions, while simultaneously facilitating the departure of the carbonate leaving group [7].

The mechanism involves initial coordination of the guanidine catalyst to the amino acid substrate, followed by nucleophilic attack on the activated di-tert-butyl dicarbonate [7]. The reaction proceeds through a tetrahedral intermediate that collapses to eliminate tert-butanol and carbon dioxide, yielding the desired Boc-protected amino acid [7]. This methodology offers advantages in terms of mild reaction conditions and high selectivity for mono-protection of primary amino groups [7].

Di-tert-Butyl Dicarbonate (Boc₂O) Activation Strategies

Di-tert-butyl dicarbonate serves as the primary reagent for introducing the tert-butoxycarbonyl protecting group, with various activation strategies employed to enhance reaction efficiency [11]. The electrophilic nature of di-tert-butyl dicarbonate can be enhanced through Lewis acid catalysis, which increases the susceptibility of the carbonyl carbon to nucleophilic attack [12]. Ytterbium triflate has been demonstrated to effectively catalyze the reaction, providing improved reaction rates and yields [11].

Zirconium tetrachloride represents another effective Lewis acid catalyst for di-tert-butyl dicarbonate activation [29]. This catalyst operates by coordinating to the carbonyl oxygen atoms of the dicarbonate, thereby increasing the electrophilicity of the carbonyl carbon centers [29]. The reaction proceeds rapidly at room temperature, typically completing within 3 minutes to achieve yields of 95% [29]. The mild reaction conditions and short reaction times make this approach particularly attractive for large-scale applications [29].

Water-mediated activation represents an environmentally friendly alternative that eliminates the need for metal catalysts [10]. In this approach, hydrogen bonding between water molecules and the carbonyl oxygen atoms of di-tert-butyl dicarbonate provides electrophilic activation [10]. The mechanism involves formation of hydrogen-bonded complexes that render the carbonyl carbons more susceptible to nucleophilic attack by the amino group [10]. This method achieves excellent yields of 92-96% within 8-12 minutes at room temperature [10].

Solvent Systems and Reaction Optimization

The choice of solvent system plays a critical role in determining the efficiency and selectivity of Boc-D-Phe-OH synthesis [4]. Solvent polarity directly influences the reaction kinetics by affecting the solvation of charged intermediates and transition states [19]. Protic solvents such as ethanol and tert-butanol facilitate the reaction through hydrogen bonding stabilization of ionic intermediates [4] [19].

Ethanol has emerged as an optimal solvent for guanidine hydrochloride-mediated synthesis, providing excellent solvation for both the amino acid substrate and the guanidine catalyst [7]. The reaction in ethanol proceeds with high efficiency, achieving 99.3% product purity with minimal workup complexity [4]. The moderate polarity of ethanol (polarity index 5.2) provides an ideal balance between substrate solubility and reaction rate [4].

| Solvent System | Polarity Index | Reaction Rate | Product Purity (%) | Workup Complexity |

|---|---|---|---|---|

| Ethanol | 5.2 | Moderate | 99.3 | Simple |

| tert-Butanol/Water | 4.5/10.2 | Fast | 97-99 | Moderate |

| Acetonitrile | 5.8 | Very Fast | 99.5 | Simple |

| Water/Acetone | 10.2/5.1 | Very Fast | 99.0 | Very Simple |

| Dichloromethane | 3.1 | Fast | 98-99 | Simple |

Acetonitrile provides exceptionally fast reaction rates due to its ability to stabilize charged intermediates while maintaining good solubility for organic substrates [29]. The high dielectric constant of acetonitrile facilitates ionization processes that are critical for the formation and stabilization of carbocation intermediates [29]. Lewis acid-catalyzed reactions in acetonitrile typically achieve completion within minutes rather than hours [29].

Mixed solvent systems offer advantages by combining the beneficial properties of multiple solvents [5]. The tert-butanol/water system provides enhanced substrate solubility while maintaining rapid reaction kinetics [4]. The water component facilitates the ionization of the amino acid substrate, while tert-butanol provides good solvation for the organic dicarbonate reagent [4]. This combination results in fast reaction rates with good product purities ranging from 97-99% [4].

The water/acetone system represents the most environmentally friendly option, eliminating the need for chlorinated or aromatic solvents [10]. This system achieves very fast reaction rates with excellent product purity of 99.0% [10]. The high polarity of water promotes ionization of the amino acid substrate, while acetone provides solubility for di-tert-butyl dicarbonate [10]. The workup procedure is greatly simplified due to the water-soluble nature of most byproducts [10].

Purification Techniques and Yield Maximization

Purification of Boc-D-Phe-OH requires careful selection of techniques that preserve the integrity of the tert-butoxycarbonyl protecting group while achieving high purity standards [5]. Column chromatography on silica gel represents the most widely employed purification method, utilizing ethyl acetate/hexane gradients to achieve separation from impurities . This technique typically provides recovery yields of 85-92% with final purities ranging from 98-99% .

Recrystallization techniques offer alternative purification approaches that can achieve high purity levels through selective crystallization [5]. Ethanol serves as an effective recrystallization solvent, though recovery yields are generally lower at 75-85% due to product solubility losses [5]. Ethyl acetate recrystallization provides improved recovery yields of 80-88% while maintaining high purity standards of 97-99% [5].

| Purification Method | Recovery Yield (%) | Final Purity (%) | Time Required |

|---|---|---|---|

| Column Chromatography (Silica) | 85-92 | 98-99 | 2-4 hours |

| Recrystallization (Ethanol) | 75-85 | 96-98 | 12-24 hours |

| Crystallization with Seed Crystals | 87-94 | 99.3-99.5 | 15-24 hours |

| Flash Chromatography | 88-95 | 99+ | 1-3 hours |

| Preparative HPLC | 95-99 | 99.5+ | 30-60 minutes |

Seed crystal-induced crystallization represents an advanced technique for achieving maximum purity levels [25]. This method involves the addition of pure Boc-D-Phe-OH seed crystals to induce controlled crystallization from solution [25]. The technique achieves exceptional purity levels of 99.3-99.5% with good recovery yields of 87-94% [25]. The process requires extended reaction times of 15-24 hours but provides superior product quality [25].

Flash chromatography offers rapid purification with good recovery yields and high purity standards . This technique employs pressurized solvent flow to achieve faster separation times compared to traditional column chromatography . Recovery yields of 88-95% are typically achieved with final purities exceeding 99% . The reduced purification time of 1-3 hours makes this approach attractive for time-sensitive applications .

Preparative High Performance Liquid Chromatography represents the gold standard for achieving maximum purity levels [24]. This technique provides exceptional resolution and can achieve final purities of 99.5% or higher [24]. Recovery yields are excellent at 95-99%, and purification times are minimal at 30-60 minutes [24]. The method is particularly valuable for analytical-grade materials and research applications requiring the highest purity standards [24].

tert-Butyloxycarbonyl-D-phenylalanine (Boc-D-Phe-OH) serves as a critical building block in Boc/benzyl protection strategies for solid-phase peptide synthesis [1] [2] [3]. The Boc/benzyl strategy represents one of the two fundamental approaches in modern peptide synthesis, utilizing tert-butyloxycarbonyl groups for temporary alpha-amino protection and benzyl-based protecting groups for permanent side-chain protection [4] [5] [6].

In this protection scheme, Boc-D-Phe-OH functions as both a standard building block and a strategic stereochemical component [7] [2]. The Boc group provides acid-labile protection that can be efficiently removed using trifluoroacetic acid (TFA) solutions, typically 20-50% TFA in dichloromethane [8] [9] [6]. This deprotection generates a positively charged ammonium intermediate that significantly reduces peptide aggregation through electrostatic repulsion, making Boc chemistry particularly advantageous for hydrophobic and difficult sequences [10] [11] [12].

The quasi-orthogonal nature of the Boc/benzyl strategy allows for selective deprotection at different stages of synthesis [13] [5]. While both Boc and benzyl groups are acid-labile, they respond to acids of different strengths, enabling controlled deprotection sequences [4] [5]. The benzyl protecting groups on side chains remain stable during repetitive TFA treatments for Boc removal but are cleaved during final deprotection with hydrogen fluoride or trifluoromethanesulfonic acid [6] [9].

Boc-D-Phe-OH demonstrates excellent coupling efficiency within this protection framework, typically achieving 97-99% coupling yields [2] [14]. The D-configuration provides additional advantages by reducing epimerization risks compared to L-amino acids, as the inverted stereochemistry makes the compound less susceptible to racemization during activation and coupling processes [14] [15].

| Protection Strategy Component | Function | Stability | Removal Conditions |

|---|---|---|---|

| Boc Group (Alpha-amino) | Temporary protection | Acid-labile | 20-50% TFA/DCM |

| Benzyl Groups (Side chains) | Permanent protection | Acid-stable | HF or TFMSA |

| D-Configuration | Stereochemical control | Epimerization-resistant | N/A |

Coupling Efficiency in Sequential Peptide Assembly

The coupling efficiency of Boc-D-Phe-OH in sequential peptide assembly demonstrates consistently high performance across various reaction conditions and coupling protocols [14] [15] [16]. Comprehensive studies involving over 500 peptide syntheses using Boc-benzyl strategy have established that phenylalanine derivatives, including the D-isomer, achieve coupling efficiencies between 97-99% under standard conditions [14] [15].

In in situ neutralization protocols, Boc-D-Phe-OH exhibits superior performance with coupling times as short as 1-2 minutes while maintaining high yields [16] [17]. The in situ neutralization approach, where neutralization occurs simultaneously with coupling, provides particularly effective results for D-phenylalanine derivatives by minimizing exposure time to basic conditions that could potentially cause epimerization [16] [18].

Coupling reagent optimization studies demonstrate that Boc-D-Phe-OH responds effectively to various activation methods. HATU/DMSO systems achieve near-quantitative coupling in 5-minute cycles, while traditional DCC/HOBt systems require 10-20 minutes for complete conversion [17] [19]. The HBTU and PyBrOP reagents show particular compatibility with D-phenylalanine derivatives, providing excellent yields even under challenging conditions [19] [20].

Sequential assembly studies reveal that coupling efficiency decreases with peptide length, but Boc-D-Phe-OH maintains relatively stable performance compared to other amino acids [14]. At positions 5-15 in growing peptide chains, D-phenylalanine derivatives show less than 2% efficiency loss, compared to 5-8% losses observed with more problematic residues like histidine or arginine [14] [15].

Temperature and concentration effects significantly influence coupling efficiency [21] [22]. At elevated temperatures (90°C), Boc-D-Phe-OH achieves quantitative coupling with only 1.5 equivalents of amino acid, compared to the traditional 3-5 equivalents required at room temperature [21]. This efficiency improvement enables more sustainable synthesis protocols with reduced reagent consumption [21] [23].

| Coupling Conditions | Efficiency (%) | Time (min) | Equivalents Required |

|---|---|---|---|

| Room temperature, DCC/HOBt | 97-99 | 10-20 | 3-5 |

| Room temperature, HBTU | 98-99 | 5-10 | 2-3 |

| 90°C, HATU/DMSO | >99 | 1-2 | 1.5 |

| In situ neutralization | 98-99 | 1-2 | 2-3 |

Comparative Analysis with Fmoc-Based Approaches

The comparison between Boc-D-Phe-OH and Fmoc-D-Phe-OH reveals distinct advantages and limitations for each protection strategy [13] [24] [25]. Boc-based synthesis demonstrates superior performance for hydrophobic peptides and sequences prone to aggregation, while Fmoc approaches offer enhanced safety and equipment accessibility [13] [10] [12].

Solubility characteristics represent a key differentiating factor. Boc-D-Phe-OH produces peptides with higher solubility due to TFA salt formation during deprotection, facilitating easier purification and handling [13] [10]. In contrast, Fmoc-based synthesis often results in lower peptide solubility, particularly problematic for hydrophobic sequences containing multiple aromatic residues [13] [11].

Aggregation propensity studies demonstrate clear advantages for Boc-D-Phe-OH in challenging sequences [13] [11] [12]. The positively charged intermediate formed during Boc deprotection disrupts hydrogen bonding networks that promote aggregation, while Fmoc deprotection yields neutral amino groups that readily participate in secondary structure formation on resin [13] [11]. This difference becomes particularly pronounced in hydrophobic peptides containing multiple phenylalanine residues [12] [26].

Synthesis time comparisons reveal interesting trade-offs between the two approaches [13] [24]. Boc chemistry achieves faster individual coupling cycles (15-20 minutes) compared to Fmoc methods (20-60 minutes), primarily due to more efficient deprotection kinetics [13] [17]. However, Fmoc synthesis eliminates the need for specialized HF equipment, reducing overall process complexity [24] [27].

Safety considerations strongly favor Fmoc-based approaches [13] [24] [28]. Traditional Boc synthesis requires hydrogen fluoride for final cleavage, necessitating specialized equipment and posing significant safety risks [24] [12]. However, recent developments in HF-free Boc methodology using TFA/TMSBr cleavage protocols address these concerns while maintaining the synthetic advantages of Boc chemistry [28] [29] [30].

Cost analysis demonstrates that Boc-D-Phe-OH offers lower reagent costs compared to Fmoc alternatives, though this advantage may be offset by equipment requirements for traditional HF-based protocols [13] [10]. The development of HF-free methodologies potentially eliminates this disadvantage while preserving cost benefits [28] [30].

Base-sensitive applications represent a unique advantage for Boc-D-Phe-OH [24] [12] [31]. Peptides containing acid-stable but base-labile modifications such as ester linkages, thioesters, or certain post-translational modifications cannot be synthesized using Fmoc chemistry due to its reliance on basic deprotection conditions [12] [31]. Boc methodology provides the only viable approach for these specialized applications [31] [32].

| Comparison Parameter | Boc-D-Phe-OH | Fmoc-D-Phe-OH |

|---|---|---|

| Coupling efficiency | 97-99% | 95-98% |

| Aggregation resistance | Excellent | Moderate |

| Peptide solubility | Higher | Lower |

| Synthesis time/cycle | 15-20 min | 20-60 min |

| Safety requirements | HF equipment* | Standard lab |

| Base-sensitive sequences | Compatible | Incompatible |

| Equipment cost | High* | Low |

| Reagent cost | Lower | Higher |

*HF-free protocols now available, reducing safety and equipment concerns [28] [29] [30]

The strategic selection between Boc-D-Phe-OH and Fmoc-D-Phe-OH depends on specific synthesis requirements [24] [10]. For routine peptide synthesis with standard laboratory equipment, Fmoc approaches offer convenience and safety [24] [27]. However, for challenging hydrophobic sequences, base-sensitive modifications, or large-scale production where reagent costs become significant, Boc-D-Phe-OH provides superior performance characteristics [12] [30] [31].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 2 of 5 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant